

The Significance of L-364,918 in Neuropeptide Research: A Technical Guide

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Compound of Interest

Compound Name: L-364918

Cat. No.: B1673718

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Introduction

L-364,918, also known as Devazepide or MK-329, is a potent, selective, and non-peptide antagonist of the cholecystokinin-A (CCK-A) receptor. Its development in the mid-1980s marked a significant milestone in neuropeptide research, providing a powerful pharmacological tool to elucidate the physiological and pathological roles of cholecystokinin (CCK) and its interaction with the CCK-A receptor. This technical guide provides an in-depth overview of L-364,918, including its mechanism of action, quantitative binding data, detailed experimental protocols, and its impact on our understanding of neuropeptide signaling in various physiological systems.

Core Mechanism of Action

L-364,918 functions as a competitive antagonist at the CCK-A receptor, a G protein-coupled receptor (GPCR).[1] By binding to the receptor, it prevents the endogenous ligand, CCK, from activating downstream signaling cascades. The CCK-A receptor is primarily found in peripheral tissues, including the gallbladder, pancreas, and gastrointestinal (GI) tract, as well as in specific regions of the central nervous system.[1][2] Its activation by CCK is involved in a range of physiological processes such as pancreatic enzyme secretion, gallbladder contraction, gastric emptying, satiety, and anxiety.[1][3] L-364,918's high affinity and selectivity for the CCK-A receptor over the CCK-B receptor subtype make it an invaluable tool for dissecting the specific functions mediated by CCK-A receptor activation.[1]

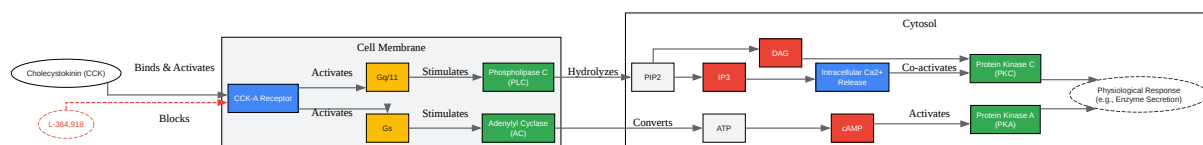
Quantitative Data Presentation

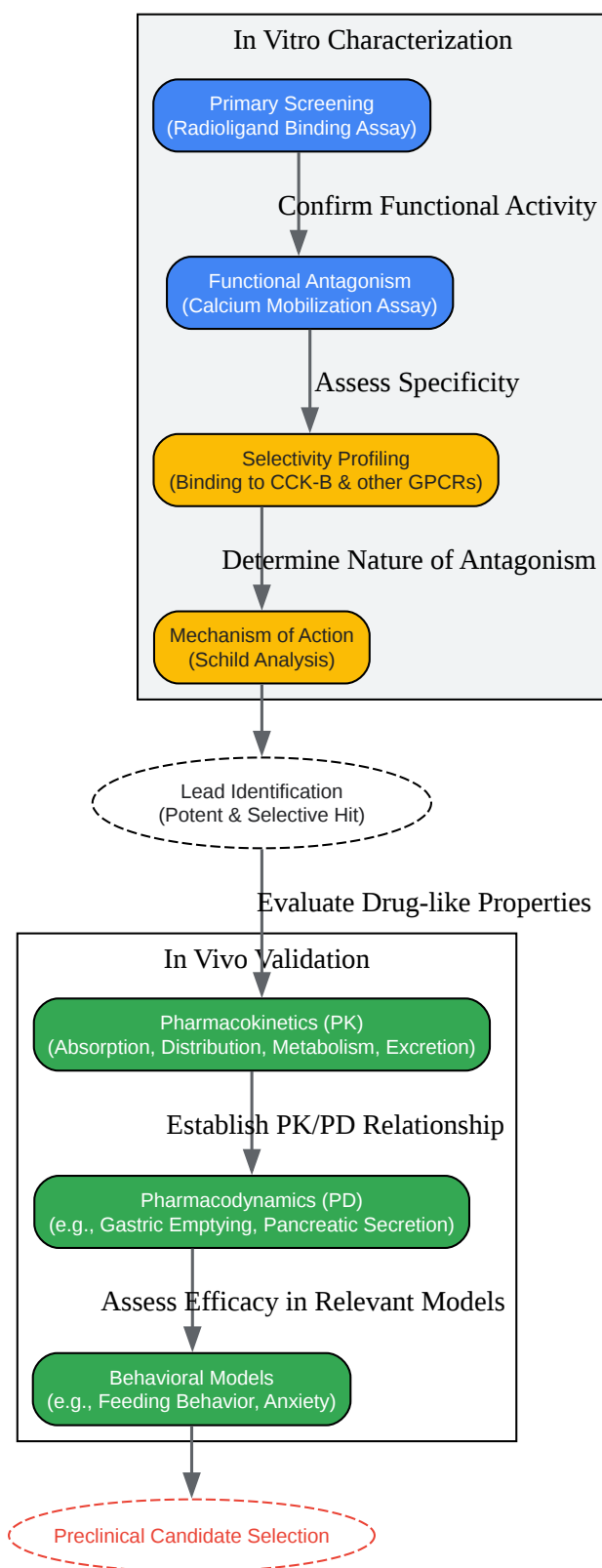
The potency and selectivity of L-364,918 have been quantified across various species and tissues. The following table summarizes key inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit 50% of the specific binding of a radiolabeled ligand to the receptor.

| Target Receptor | Species/Tissue | IC50 Value | Reference |
|-----------------|--------------------|------------|---------------------|
| CCK-A | Rat Pancreas | 45 pM | [4] |
| CCK-A | Bovine Gallbladder | 81 pM | [4] |
| CCK-B | Guinea Pig Brain | 245 nM | [4] |

Signaling Pathways

The binding of CCK to its A-type receptor initiates a cascade of intracellular events. L-364,918 blocks these signaling pathways by preventing the initial ligand-receptor interaction. The primary signaling mechanism involves the activation of Gq/11 and Gs proteins, leading to the production of second messengers.





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